molecular formula C7H11N3O B11788397 3-Ethoxypyridine-2,5-diamine

3-Ethoxypyridine-2,5-diamine

Cat. No.: B11788397
M. Wt: 153.18 g/mol
InChI Key: WEXBXEBCADRWCU-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-2,5-diamine is an organic compound with the molecular formula C7H11N3O It is a derivative of pyridine, characterized by the presence of ethoxy and diamine functional groups at the 3rd and 2nd, 5th positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2,5-diamine typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with ammonia or amine derivatives under controlled conditions. The reaction may be catalyzed by transition metals or other catalysts to enhance yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy or amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxypyridine-2,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethoxypyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    2,5-Diaminopyridine: Similar in structure but lacks the ethoxy group, leading to different chemical and biological properties.

    3-Ethoxypyridine: Lacks the diamine groups, resulting in distinct reactivity and applications.

    2,5-Diamino-3-methylpyridine:

Uniqueness: 3-Ethoxypyridine-2,5-diamine is unique due to the presence of both ethoxy and diamine groups, which confer specific reactivity and interaction capabilities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethoxypyridine-2,5-diamine

InChI

InChI=1S/C7H11N3O/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2,8H2,1H3,(H2,9,10)

InChI Key

WEXBXEBCADRWCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)N)N

Origin of Product

United States

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